3-(3-(4-((4-(4-甲氧基苯基)噻唑-2-基)甲基哌嗪-1-基)-3-氧代丙基)喹唑啉-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule with several functional groups, including a quinazolinone, a thiazole, and a piperazine. These groups are common in many pharmaceuticals and could potentially give the compound a range of biological activities .
Molecular Structure Analysis
The compound contains several aromatic rings (quinazolinone and thiazole) which could participate in pi stacking interactions. The piperazine could act as a linker between different parts of the molecule .科学研究应用
药理活性
喹唑啉衍生物表现出广泛的药理活性。例如,像 DC-015 这样的衍生物已被确认为有效的和选择性的 α1-肾上腺素受体拮抗剂,在大鼠模型中显示出显着的效果,表明它们在治疗高血压和相关心血管疾病方面具有潜力 (Yen 等,1996)。类似地,据报道 DL-017 对哺乳动物心脏组织具有 α1-肾上腺素受体拮抗和 I 型抗心律失常作用,表明其在控制高血压时不会引起反射性心动过速 (Tsai 等,2001)。
抗菌和抗真菌特性
喹唑啉衍生物的抗菌和抗真菌潜力已被探索,化合物对一系列细菌和真菌病原体表现出活性。一项关于 s-三嗪基噻唑烷酮作为抗菌剂的研究重点介绍了具有显着抗菌活性的新化合物的合成,为开发新的抗菌疗法提供了基础 (Patel 等,2012)。
缓蚀性能
除了其生物医学应用外,喹唑啉衍生物还因其缓蚀性能而受到研究。PPQ 和 MPPQ 等化合物被设计和研究为 HCl 中低碳钢的有效缓蚀剂,展示了喹唑啉衍生物在工业应用中的多功能性 (Chen 等,2021)。
抗惊厥和神经保护作用
喹唑啉衍生物已被评估其抗惊厥特性和潜在的神经保护作用。研究表明,某些衍生物可以作为针对癫痫和相关神经系统疾病开发治疗方法的重要线索 (Misra 等,1978)。
抗结核活性
对抗结核病的斗争也看到了喹唑啉衍生物的应用,研究证明了它们对结核分枝杆菌的疗效。化合物已被合成并筛选其抗结核活性,表明它们作为新型治疗剂的潜力 (Nagaladinne 等,2020)。
作用机制
Target of Action
It is known that similar compounds have been evaluated for their biological activities against various cell lines .
Biochemical Pathways
Similar compounds have been shown to exhibit diverse types of biological and pharmaceutical activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to present significant biological activities against various cell lines .
未来方向
属性
IUPAC Name |
3-[3-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3S/c1-34-20-8-6-19(7-9-20)23-17-35-24(28-23)16-29-12-14-30(15-13-29)25(32)10-11-31-18-27-22-5-3-2-4-21(22)26(31)33/h2-9,17-18H,10-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXREMDMWYDOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)CN3CCN(CC3)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。